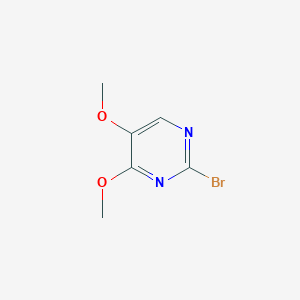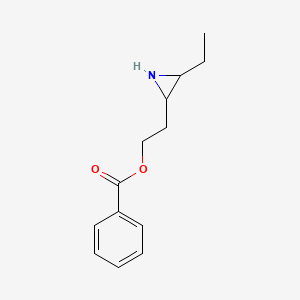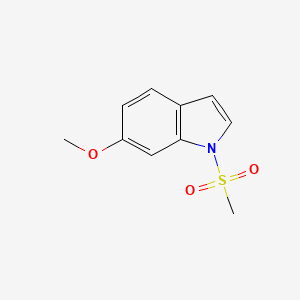
(2-(1H-indol-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1H-indol-2-yl)phenyl)methanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-indol-2-yl)phenyl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the Bartoli reaction, which uses aryl Grignard reagents and tert-butyl azodicarboxylate to form the indole structure .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction mixture being refluxed to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1H-indol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(1H-indol-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for creating new compounds with potential biological activities .
Biology
In biological research, indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents. They exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound and its derivatives are investigated for their potential use in drug development. Their ability to interact with various biological targets makes them promising candidates for new pharmaceuticals .
Industry
In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. Their unique chemical properties make them valuable in various applications .
Mécanisme D'action
The mechanism of action of (2-(1H-indol-2-yl)phenyl)methanol involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, ultimately affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
(2-(1H-indol-2-yl)phenyl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
88207-35-6 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
[2-(1H-indol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H13NO/c17-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)16-15/h1-9,16-17H,10H2 |
Clé InChI |
YGAZTIQYTHIDSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



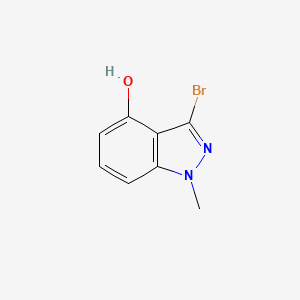

![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)
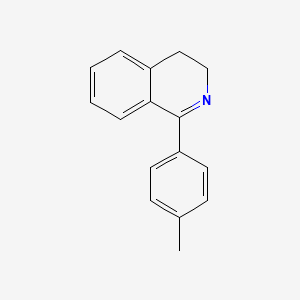
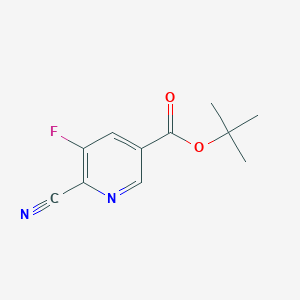

![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)

